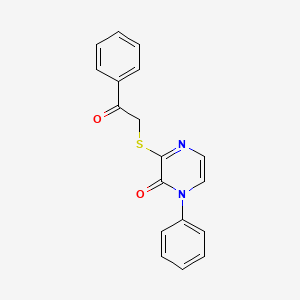
3-Phenacylsulfanyl-1-phenylpyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenacylsulfanyl-1-phenylpyrazin-2-one, also known as PSP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSP is a pyrazinone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is not fully understood. However, studies have shown that 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces apoptosis in cancer cells by activating the caspase cascade. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit various biochemical and physiological effects. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been found to exhibit antioxidant activity and to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its high yield synthesis method, which makes it easily accessible for researchers. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is also stable under various conditions, making it a suitable compound for long-term storage. However, one of the limitations of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
For the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one include the development of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one-based anticancer drugs, the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's potential applications in the field of neurodegenerative diseases, and the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's mechanism of action.
Méthodes De Synthèse
3-Phenacylsulfanyl-1-phenylpyrazin-2-one can be synthesized using different methods. One of the most common methods is the reaction of 3-chloro-1-phenylpyrazin-2-one with phenacylthiol in the presence of a base such as potassium carbonate. The reaction yields 3-Phenacylsulfanyl-1-phenylpyrazin-2-one as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is in the field of cancer research. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been studied for its potential applications in the field of neuroscience. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-phenacylsulfanyl-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16(14-7-3-1-4-8-14)13-23-17-18(22)20(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICOSDBWCVJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)
![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)
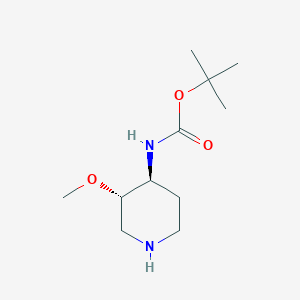
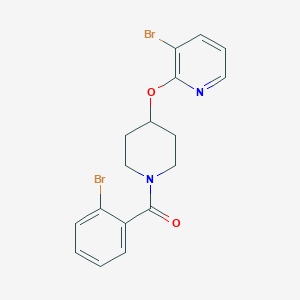
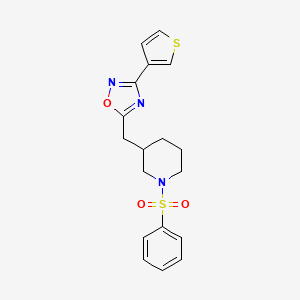

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981206.png)

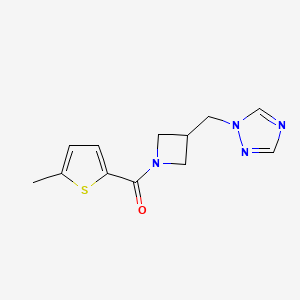
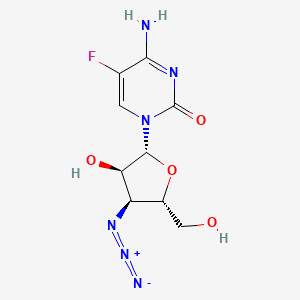

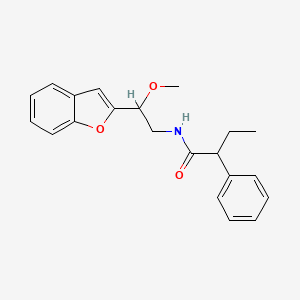
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)
